2-Methoxy-5-(propylthio)benzoic acid
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Overview
Description
2-Methoxy-5-(propylthio)benzoic acid is an aromatic compound with the molecular formula C11H14O3S and a molecular weight of 226.29 g/mol . This compound is characterized by a methoxy group (-OCH3) and a propylthio group (-SPr) attached to a benzoic acid core. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(propylthio)benzoic acid typically involves the introduction of the methoxy and propylthio groups onto a benzoic acid derivative. One common method is the nucleophilic substitution reaction where a suitable benzoic acid derivative is reacted with a propylthiol in the presence of a base. The reaction conditions often include solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(propylthio)benzoic acid can undergo various chemical reactions, including:
Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy and propylthio groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzoic acid derivatives.
Scientific Research Applications
2-Methoxy-5-(propylthio)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(propylthio)benzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and propylthio groups can modulate the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzoic acid: Lacks the propylthio group, making it less hydrophobic and potentially less reactive in certain contexts.
2-Methoxy-5-(methylsulfonyl)benzoic acid: Contains a methylsulfonyl group instead of a propylthio group, which can alter its chemical properties and reactivity.
Uniqueness
2-Methoxy-5-(propylthio)benzoic acid is unique due to the presence of both methoxy and propylthio groups, which confer distinct chemical and physical properties. These groups can influence the compound’s solubility, reactivity, and potential biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H14O3S |
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Molecular Weight |
226.29 g/mol |
IUPAC Name |
2-methoxy-5-propylsulfanylbenzoic acid |
InChI |
InChI=1S/C11H14O3S/c1-3-6-15-8-4-5-10(14-2)9(7-8)11(12)13/h4-5,7H,3,6H2,1-2H3,(H,12,13) |
InChI Key |
BSWJGPTWHLCNTM-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=CC(=C(C=C1)OC)C(=O)O |
Origin of Product |
United States |
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